Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound belonging to the pyrrolopyrimidine family. It features a unique structure characterized by a pyrrole ring fused to a pyrimidine ring, with an ethyl ester group at the 7-position and a chlorine atom at the 4-position. This compound is of significant interest due to its distinct chemical and biological properties, particularly in the field of medicinal chemistry and biochemistry.
The compound is classified under the Chemical Abstracts Service with the number 1234616-53-5. Its molecular formula is CHClNO, and it has a molecular weight of approximately 239.66 g/mol . Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is synthesized from readily available precursors through multi-step reactions, which involve cyclization and functional group transformations.
The synthesis of ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves several key steps:
A specific example of a synthetic route includes dissolving ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid ethyl ester in N,N-dimethylformamide, followed by treatment with sodium hydride and methyl iodide to yield the desired compound .
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has a complex molecular structure that can be represented as follows:
Molecular Structure
The key structural features include:
The compound can be characterized using various spectroscopic techniques:
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate can undergo several chemical reactions:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry.
The biological activity of ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate primarily involves its interaction with specific enzymes such as DNA gyrase and RNA polymerase.
The mechanism involves disrupting critical cellular processes such as DNA replication and transcription, leading to cell cycle arrest and apoptosis in susceptible cell types.
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a solid at room temperature. Its melting point and solubility characteristics can vary based on purity and specific synthesis methods.
Key chemical properties include:
These properties are essential for understanding its behavior in biological systems and during chemical reactions .
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has potential applications in various scientific fields:
The scaffold's significance stems from three key attributes: First, its electronic mimicry of purines enables competitive inhibition of purine-binding enzymes. The nitrogen atoms at positions 1, 3, and 7 (purine numbering) create hydrogen-bonding patterns complementary to kinase catalytic domains, while the fused pyrrole enhances π-stacking interactions with hydrophobic residues. Second, the C4 chlorine atom serves as a versatile synthetic handle for nucleophilic displacement with amines, alcohols, or thiols, enabling rapid diversification. Third, the N5 methylation blocks undesired metabolic oxidation at this position while enforcing a specific tautomeric form that enhances binding affinity [5] [8] [9].
Table 1: Therapeutic Applications of Pyrrolo[3,2-d]pyrimidine Derivatives
Therapeutic Area | Molecular Target | Key Structural Features | Lead Compound Activity |
---|---|---|---|
Hepatitis B Therapy | TLR7 | Selective TLR7 agonism, no TLR8 activity | EC₅₀ < 0.1 μM, induced ISG response [1] |
Triple-Negative Breast Cancer | Undefined kinase target | C7 halogenation, N5 alkylation | IC₅₀ = 0.014 μM (MIA PaCa-2) [3] |
Antiproliferative Agents | DNA damage response | C4-Cl retention, C7 halogen, N5 substituents | G2/M cell cycle arrest [3] |
The ethyl carboxylate at C7 balances lipophilicity and polarity, with calculated log P values ≈2.0-2.5, enabling passive cellular permeability while maintaining aqueous solubility for oral bioavailability. This ester functionality also serves as a prodrug moiety, as demonstrated in pyrrolopyrimidine-based kinase inhibitors where intracellular esterases liberate the active carboxylic acid metabolite. Recent studies highlight its role in TLR7-selective agonists for hepatitis B therapy, where optimized pyrrolo[3,2-d]pyrimidines demonstrated superior selectivity over TLR8 compared to imidazoquinoline analogs, reducing cytokine-mediated toxicity risks [1] [5].
The ring fusion isomerism between [3,2-d] and [2,3-d] variants profoundly influences bioactivity profiles. In the [3,2-d] isomer (ethoxymethyl-5H-pyrrolo[3,2-d]pyrimidine), the pyrrole nitrogen is adjacent to the pyrimidine ring, creating a hydrogen bond acceptor topology that preferentially targets kinases with specific gatekeeper residues. Contrastingly, the [2,3-d] isomer positions the pyrrole nitrogen distal to the fusion point, altering electronic distribution and hydrogen bonding capacity. This distinction significantly impacts target engagement:
Table 2: Comparative Molecular Properties and Bioactivity of Pyrrolopyrimidine Isomers
Property | Pyrrolo[3,2-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine | Biological Consequence |
---|---|---|---|
Log P (Calculated) | 2.49 (unsubstituted) [3] | 1.8-2.2 (unsubstituted) | Enhanced membrane permeability for [3,2-d] |
Kinase Binding Affinity | Kd = 15 nM (CDK2) [6] | Kd = 8 nM (CDK2) [6] | Differential selectivity profiles |
Tautomeric Preference | 1H-tautomer dominant | 3H-tautomer dominant | Altered H-bond donation capacity |
Metabolic Stability | t₁/₂ = 32.7 min (N5-methylated) [3] | t₁/₂ > 60 min (C6-methylated) | Faster clearance of [3,2-d] derivatives |
The C7 carboxylate orientation in ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate projects the ester carbonyl toward solvent-exposed regions in kinase binding pockets, whereas [2,3-d] isomers direct substituents toward hydrophobic back pockets. This explains the preferential use of [2,3-d] scaffolds in EGFR inhibitors (e.g., icotinib derivatives), while [3,2-d] derivatives excel in TLR modulation where solvent exposure benefits cytokine induction without systemic exposure [1] [6]. Bioactivity data confirms this divergence: [3,2-d]-based TLR7 agonists achieve >100-fold selectivity over TLR8, while [2,3-d] analogs typically exhibit dual TLR7/8 activity linked to inflammatory side effects [1] [6].
Strategic substituents on the pyrrolo[3,2-d]pyrimidine core profoundly influence absorption, distribution, metabolism, and excretion (ADME) properties:
C4 Chlorine: This strong electron-withdrawing group (σₚ = 0.23) significantly lowers the pKa of adjacent ring nitrogens, enhancing water solubility at physiological pH. Its primary role is as a synthetic linchpin for selective displacement—reactions with amines occur 5-7x faster than at C2 due to the electron-deficient position adjacent to the pyrrole nitrogen. Crucially, the chlorine improves metabolic stability by blocking cytochrome P450 oxidation at C4, a common degradation pathway for unsubstituted analogs. In cellular assays, C4 chlorine retention is essential for antiproliferative activity, with removal increasing IC₅₀ values >100-fold in TNBC models [3] [9].
N5 Methyl Group: Methylation at nitrogen creates a metabolic shield against oxidative degradation while enforcing the 5H-tautomer. This small alkyl group increases log P by ≈0.5 units versus NH analogs, enhancing passive diffusion across biological membranes. Critically, it prevents N-oxidation—a major metabolic pathway observed in unsubstituted pyrrolopyrimidines. In pharmacokinetic studies, N5-methylated analogs demonstrated a 4-8x increase in maximum tolerated dose (MTD = 40 mg/kg) compared to unsubstituted parents (MTD = 5-10 mg/kg), directly attributable to reduced off-target toxicity [3].
Table 3: Impact of Substituents on Pharmacokinetic Parameters
Derivative Structure | log P | Plasma t₁/₂ (min) | MTD (mg/kg) | Cell Activity (IC₅₀, μM) |
---|---|---|---|---|
4-Cl, NH (unsubstituted) | 1.66 | <15 | 5-10 | 0.014 - 14.5 [3] |
4-Cl, N5-CH₃ | 2.49 | 32.7 | 40 | 0.83 - 7.3 [3] |
4-Cl, N5-CH₂OCH₂C₆H₅ (benzyloxymethyl) | 5.11 | >60 | 50 | 6.1 ± 0.4 [3] |
The ethyl carboxylate at C7 serves dual roles: First, as a lipophilicity modulator, balancing the hydrophobic chlorine and methyl groups to maintain optimal log P ≈2.5. Second, as a prodrug promoter—ester hydrolysis in vivo generates the active acid metabolite, which exhibits altered tissue distribution and extended residence time. This is evidenced in pharmacokinetic studies where N5-substituted derivatives showed rapid conversion to parent acids (t₁/₂ = 30.2 min) with subsequent accumulation in hepatic tissue, advantageous for hepatitis B therapy [1] [3] [5]. The combined substituent effects create a "metabolic softening" profile: while the ester undergoes rapid first-pass hydrolysis, the N5 methyl and C4 chloro groups provide sufficient stability for target engagement before clearance.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0